molecular formula C24H28O B1602919 trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene CAS No. 334826-59-4

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene

Cat. No.: B1602919
CAS No.: 334826-59-4
M. Wt: 332.5 g/mol
InChI Key: MLNOMZBLUALVDC-UHFFFAOYSA-N
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Description

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene: is an organic compound with the molecular formula C24H28O. It is a member of the benzene compounds and is characterized by the presence of an ethoxy group and an ethynyl group attached to a benzene ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene typically involves the following steps:

    Formation of the Ethynyl Intermediate: The ethynyl group is introduced to the benzene ring through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl and ethoxy groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

  • trans-1-Ethoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
  • trans-1-Ethoxy-4-(2-(4-(4-methylcyclohexyl)phenyl)ethynyl)benzene

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substituents on the cyclohexyl ring (ethyl, propyl, methyl).
  • Chemical Properties: These structural variations can lead to differences in physical properties, such as melting point, boiling point, and solubility.
  • Biological Activity: The different substituents can also influence the compound’s biological activity, including its binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

1-ethoxy-4-[2-[4-(4-ethylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOMZBLUALVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633558
Record name 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334826-59-4
Record name 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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